Stearoxypropyl dimethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-octadecoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23-20-21-24(2)3/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQZSXXOSYWJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169948 | |
| Record name | Stearoxypropyl dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17517-01-0 | |
| Record name | N,N-Dimethyl-3-(octadecyloxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17517-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearoxypropyl dimethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017517010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearoxypropyl dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-3-(octadecyloxy)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEAROXYPROPYL DIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VZ9S47W35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Classification and Structural Characteristics Within the Alkyletheramine Class
Stearoxypropyl dimethylamine (B145610) is classified as a long-chain tertiary amine and, more specifically, as an alkyletheramine. Its structure is characterized by a long, hydrophobic C18 alkyl chain derived from stearic acid, which is connected to a hydrophilic dimethylamine head group via a propyl ether linkage. This amphiphilic nature, possessing both a water-repelling tail and a water-attracting head, is fundamental to its function as a surfactant.
The key structural features of Stearoxypropyl dimethylamine are:
Hydrophobic Tail: A C18 stearoxy group (CH₃(CH₂)₁₇O-).
Linker: A propyl group (-CH₂CH₂CH₂-).
Hydrophilic Head: A dimethylamine group (-N(CH₃)₂).
This distinct combination of a long alkyl chain and a tertiary amine head group connected by an ether bond differentiates it from other related long-chain amines, such as stearamidopropyl dimethylamine, where an amide linkage is present instead of an ether. The ether linkage in this compound influences its chemical properties, including its behavior in aqueous solutions and its interaction with surfaces.
Structural Comparison of Related Compounds
| Compound | Linkage | Hydrophobic Chain Length | Key Functional Groups |
| This compound | Ether | C18 | Ether, Tertiary Amine |
| Stearamidopropyl dimethylamine | Amide | C18 | Amide, Tertiary Amine |
| Behenamidopropyl dimethylamine | Amide | C22 | Amide, Tertiary Amine |
This table provides a comparative overview of the structural differences between this compound and similar long-chain amine compounds.
Evolution of Research Interests Pertaining to Long Chain Tertiary Amines
Research into long-chain tertiary amines has evolved significantly, driven by the demand for high-performance surfactants in various industrial and research applications. researchgate.netatamanchemicals.comresearchgate.netmdpi.comsemanticscholar.orgnih.govspecialchem.comgneechem.com Initially, the focus was on the fundamental surfactant properties of these molecules, such as their ability to reduce surface tension and form micelles.
More recently, research has shifted towards understanding the nuanced relationships between molecular structure and performance characteristics. For instance, studies have explored how variations in the length of the hydrophobic tail and the nature of the hydrophilic headgroup impact a surfactant's effectiveness in specific applications. mdpi.comsemanticscholar.org There is a growing interest in "smart" or "stimuli-responsive" surfactants, and long-chain tertiary amines are promising candidates due to the pH-dependent nature of the amine group. This allows for the development of systems that can be switched "on" or "off" by changes in pH. researchgate.netmdpi.com
Furthermore, the investigation of ultra-long-chain tertiary amines, with alkyl chains longer than C18, has become a prominent area of research. researchgate.netmdpi.comsemanticscholar.org These compounds exhibit unique self-assembly behaviors, forming structures like worm-like micelles, which can impart high viscosity to solutions. mdpi.comsemanticscholar.org This has led to their exploration in applications requiring rheology control.
Methodological Approaches in Investigating Novel Surfactant Systems
Industrial Production Strategies: Analysis of Low-Energy and High-Efficiency Processes
The industrial synthesis of stearoxypropyl dimethylamine, an alkyletheramine, is centered on creating an ether linkage and a tertiary amine group. Production strategies are increasingly focused on sustainability, favoring processes that are both energy-efficient and highly selective.
One primary industrial route is a two-step process involving the cyanoethylation of stearyl alcohol followed by reductive hydrogenation. google.com
Cyanoethylation : Stearyl alcohol is reacted with acrylonitrile (B1666552) to form stearoxypropionitrile. This step typically requires a basic catalyst. google.com
Hydrogenation : The resulting nitrile intermediate is then hydrogenated in the presence of a catalyst (such as a Raney nickel or other metal catalyst) and ammonia (B1221849) or a primary/secondary amine to yield the final ether amine. google.com
A more modern and efficient approach that aligns with low-energy principles is the direct N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgwikipedia.org This process is considered highly atom-economical as the only byproduct is water. acs.orgrhhz.net In the context of this compound, this could involve reacting stearyl alcohol with 3-(dimethylamino)-1-propanol in the presence of a specialized catalyst.
These advanced catalytic systems, often based on transition metals like ruthenium organic-chemistry.org or iridium, rsc.orgacs.org enable the reaction to proceed under milder conditions than traditional methods, thus lowering energy consumption. The catalyst temporarily "borrows" hydrogen from the alcohol, activating it for reaction with the amine, and then returns the hydrogen to an intermediate to form the final product. acs.orgorganic-chemistry.org This avoids the need for pre-activating the alcohol or using harsh alkylating agents. organic-chemistry.org
| Strategy | Description | Advantages | Considerations |
|---|---|---|---|
| Traditional Multi-Step Synthesis | Involves distinct steps such as cyanoethylation of an alcohol followed by hydrogenation of the nitrile intermediate. google.com | Utilizes established chemical transformations and readily available reagents. | May involve multiple steps, potentially harsh conditions, and the use of stoichiometric reagents, leading to higher energy use and waste generation. |
| Catalytic Hydrogen Autotransfer | Direct coupling of an alcohol with an amine using a transition-metal catalyst (e.g., Ru, Ir) that facilitates the reaction by temporarily borrowing and returning hydrogen. acs.org | High atom economy (water is the only byproduct), lower energy input due to milder reaction conditions, and reduced waste. rhhz.netorganic-chemistry.org | Requires specialized, often expensive, metal catalysts and careful optimization of reaction conditions to ensure high selectivity and catalyst longevity. |
Mechanistic Considerations in Alkyletheramine Synthesis
The synthesis of alkyletheramines, such as this compound, is governed by specific reaction mechanisms. The "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle is a key example of a modern, efficient mechanism. acs.orgresearchgate.net
This process can be broken down into several key mechanistic steps:
Alcohol Dehydrogenation : The transition-metal catalyst first abstracts two hydrogen atoms from the alcohol substrate (e.g., stearyl alcohol), oxidizing it to a transient, highly reactive aldehyde intermediate. The catalyst temporarily stores the hydrogen as a metal-hydride species. acs.orgliv.ac.uk
Condensation/Imine Formation : The in situ-generated aldehyde then reacts with an amine (e.g., 3-(dimethylamino)-1-propanol, though for simplicity, a generic amine is often discussed) to form a hemiaminal intermediate. This intermediate subsequently dehydrates to form an imine (or enamine). acs.orgrsc.org
Hydrogenation/Hydrogen Transfer : The metal-hydride complex, which "borrowed" the hydrogen in the first step, then transfers the hydrogen back to the imine intermediate. This reduction step forms the final N-alkylated amine product and regenerates the active catalyst, allowing the cycle to continue. acs.orgorganic-chemistry.org
The efficiency of this mechanism lies in its ability to use stable, readily available alcohols as alkylating agents without the need for stoichiometric activating agents or harsh halide leaving groups. rhhz.netorganic-chemistry.org The entire sequence occurs in a single pot, making it a highly streamlined process. acs.org Detailed mechanistic studies, often employing techniques like Density Functional Theory (DFT), have been used to investigate the precise nature of the catalyst-substrate interactions and the energy profiles of these catalytic cycles. rsc.orgacs.org
Process Optimization and Scale-Up Challenges in Industrial Chemistry
Transitioning the synthesis of a specialty chemical like this compound from a laboratory procedure to large-scale industrial production is a complex endeavor fraught with challenges. The primary goals of process optimization are to enhance efficiency, reduce costs, improve product quality and consistency, and ensure operational safety. fldata.compraxie.com
Process Optimization: Optimization focuses on refining manufacturing procedures by modifying parameters such as equipment, raw materials, and reaction conditions. fldata.com Key strategies include:
Identifying Critical Process Parameters (CPPs) : These are variables that significantly impact the final product's quality and yield, such as temperature, pressure, agitation speed, and reactant feed rates. mt.com
Design of Experiments (DoE) : This statistical methodology is used to systematically test the effects of multiple variables on the reaction outcome, allowing for the identification of optimal operating conditions. mt.com
Process Analytical Technology (PAT) : The use of real-time, in-line analytical tools (e.g., FTIR, Raman spectroscopy) helps monitor the reaction as it happens, ensuring it stays within the desired parameters and leading to more consistent product quality. mt.com
Scale-Up Challenges: Scaling a chemical process from a lab beaker to a multi-ton reactor is not a linear process. epicsysinc.com Several key challenges must be addressed:
Thermodynamics and Heat Transfer : Exothermic or endothermic reactions that are easily managed in the lab can pose significant safety risks at scale. The surface-area-to-volume ratio decreases dramatically in larger reactors, making heat removal or addition much less efficient and potentially leading to runaway reactions or hotspots. epicsysinc.comresearchgate.net
Fluid Dynamics and Mixing : Achieving homogeneous mixing in a large tank is far more difficult than in a small flask. Inefficient mixing can lead to localized areas of high or low reactant concentration, resulting in increased byproduct formation, lower yields, and inconsistent product quality. epicsysinc.comthechemicalengineer.com
Reaction Kinetics : The time required to achieve chemical equilibrium often increases at a larger scale. Reactions that are fast in the lab may be limited by the rate of mass transfer (mixing) in a large reactor. epicsysinc.comresearchgate.net
Downstream Processing : The purification of the final product through methods like distillation or crystallization must also be scaled up. Issues such as the formation of emulsions during liquid-liquid extraction or controlling crystal polymorphism can become more pronounced at an industrial scale. researchgate.net
A thorough understanding of the underlying chemical engineering principles is crucial for a successful and safe scale-up. thechemicalengineer.com
| Challenge | Description | Optimization Strategy |
|---|---|---|
| Heat Transfer | Inefficient removal or addition of heat in large reactors due to a lower surface-area-to-volume ratio. epicsysinc.com | Design of reactors with internal cooling/heating coils or external jackets; precise control of feed rates to manage reaction rate and heat generation. researchgate.net |
| Mixing Efficiency | Difficulty in achieving a homogeneous reaction mixture, leading to local concentration and temperature gradients. epicsysinc.com | Computational Fluid Dynamics (CFD) modeling to design optimal impeller type and agitation speed; use of baffles to improve turbulence. thechemicalengineer.com |
| Process Control | Maintaining consistent control over critical parameters (temperature, pH, pressure) throughout a large batch. mxdprocess.com | Implementation of Process Analytical Technology (PAT) for real-time monitoring and automated feedback control systems. mt.com |
| Impurity Profile | Changes in reaction kinetics or mixing can lead to the formation of new or increased levels of impurities. researchgate.net | Re-optimization of the process at pilot scale; development of robust downstream purification processes (e.g., distillation, crystallization) to remove impurities effectively. |
Biodegradation Pathways and Environmental Persistence
The microbial breakdown of this compound is a key factor in its environmental persistence. The extent and rate of this degradation are assessed through standardized testing protocols that classify its biodegradability.
Studies have shown that this compound does not meet the stringent criteria for ready biodegradability. industrialchemicals.gov.au Tests for ready biodegradability expose a chemical to a relatively low concentration of microorganisms over a 28-day period, and a high degree of mineralization (conversion to CO2, water, and mineral salts) must be achieved within a "10-day window" to pass. ecetoc.orgresearchgate.net
However, this compound is classified as inherently biodegradable. industrialchemicals.gov.au This classification indicates that the chemical has the potential to biodegrade, as demonstrated under test conditions that are more favorable for degradation, such as a longer exposure time or a higher concentration of microorganisms, than those used in ready biodegradability tests. ecetoc.orgresearchgate.neteurofins.com This suggests that while rapid and complete degradation upon entering the environment may not occur, the compound will not persist indefinitely and can be broken down by adapted microbial populations, for instance in sewage treatment plants. industrialchemicals.gov.au
Table 1: Biodegradability Classification of this compound
| Biodegradability Test Type | Result | Implication |
|---|---|---|
| Ready Biodegradability | Not readily biodegradable industrialchemicals.gov.au | Unlikely to undergo rapid and complete biodegradation in a wide variety of aerobic environments. ecetoc.org |
The molecular structure of this compound plays a significant role in its susceptibility to microbial attack. Key features of its structure include a long hydrophobic stearyl (C18) alkyl chain, a propyl ether linkage, and a hydrophilic tertiary dimethylamine group.
Adsorption and Desorption Phenomena in Environmental Matrices
The interaction of this compound with solid environmental components like soil and sediment is a critical aspect of its environmental distribution and fate.
While specific adsorption/desorption studies for this compound have not been extensively reported, its chemical nature as a cationic surfactant leads to strong predictions about its behavior. industrialchemicals.gov.au It is expected to adsorb appreciably to soil and sediment particles. industrialchemicals.gov.au This sorption is a key process that reduces its concentration in the water column and limits its mobility through the soil. industrialchemicals.gov.aunih.gov The high affinity for solids means that after its use in products that are washed down the drain, a significant portion of the chemical is expected to partition to the solid sludge during wastewater treatment. industrialchemicals.gov.au This partitioning, combined with its inherent biodegradability, suggests a low potential for the compound to leach into groundwater. industrialchemicals.gov.au
Table 2: Predicted Environmental Partitioning of this compound
| Environmental Compartment | Predicted Behavior | Rationale |
|---|---|---|
| Water | Low persistence in the water column industrialchemicals.gov.au | Strong adsorption to suspended solids and sediment. industrialchemicals.gov.au |
| Soil/Sediment | High adsorption, low mobility industrialchemicals.gov.au | Cationic nature and high lipophilicity promote binding to negatively charged soil and organic matter. industrialchemicals.gov.audes.qld.gov.au |
The tertiary amine group in this compound has a measured pKa of 8.2. industrialchemicals.gov.au This means that in the typical environmental pH range of 4 to 9, the amine group will be protonated, and the molecule will carry a positive (cationic) charge. industrialchemicals.gov.au Soil and sediment particles, particularly clay minerals and organic matter, typically have a net negative surface charge. des.qld.gov.auinternational-agrophysics.org This difference in charge leads to a strong electrostatic attraction, causing the cationic this compound to adsorb readily onto these solid surfaces. des.qld.gov.au This process, known as cation exchange, is a primary driver for the partitioning of this compound from the aqueous phase to solid environmental matrices, effectively immobilizing it and reducing its bioavailability in the water column. des.qld.gov.au
Transformation Pathways in Aqueous and Solid Environments
Once released into the environment, this compound is subject to several transformation pathways. Based on its chemical structure and properties, the primary transformation routes are biodegradation and strong sorption to solids. The compound is expected to be stable under normal environmental conditions against abiotic degradation pathways like hydrolysis, as the ether linkage is generally resistant to breaking without specific enzymatic action. industrialchemicals.gov.au
In aqueous environments such as wastewater treatment plants, the combination of biodegradation and adsorption to sludge are the main removal mechanisms. industrialchemicals.gov.au A study on similar quaternary ammonium (B1175870) surfactants indicated that over 99% can be removed in a sewage treatment plant through these combined processes. industrialchemicals.gov.au In solid environments, such as agricultural land where biosolids may be applied, the principal transformation pathway is likely to be slow biodegradation by soil microorganisms. industrialchemicals.gov.au Its low mobility in soil limits its transport to other environmental compartments. industrialchemicals.gov.au General chemical reactions such as oxidation of the amine group to form an amine oxide or substitution reactions are theoretically possible but are likely secondary to the dominant processes of biodegradation and sorption in determining its ultimate environmental fate.
Microbial Transformation in Wastewater Treatment Systems
The principal mechanism for the breakdown of this compound in the environment is through microbial transformation, especially within wastewater treatment systems. industrialchemicals.gov.au This compound is classified as inherently biodegradable, meaning it has the potential to be broken down by microorganisms. industrialchemicals.gov.au As a cationic surfactant, this compound has a strong tendency to adsorb to activated sludge and other solids in wastewater. industrialchemicals.gov.auresearchgate.net
Environmental Distribution Modeling and Predicted Concentrations
Fate Modeling in Wastewater Treatment Systems
The environmental distribution of this compound is largely governed by its physicochemical properties, particularly its high affinity for partitioning to solids. To estimate its fate within a wastewater treatment plant (WWTP), computational models like SimpleTreat are utilized. industrialchemicals.gov.aueuropa.eueuropa.eu These models are designed to predict the concentration of chemicals in various compartments of a WWTP, including the effluent (treated water) and sludge. europa.euupt.ro
SimpleTreat is a steady-state model that considers key processes such as partitioning between water and sludge, degradation, and volatilization. europa.eueuropa.eu For this compound, which has a high partition coefficient (log Pow > 6.50) and low vapor pressure, the model predicts that the dominant removal mechanism is sorption to sludge. industrialchemicals.gov.au One assessment using the SimpleTreat model estimated that approximately 87% of the this compound entering a sewer system could be removed in the treatment plant, with 83% partitioning to sludge and 4% undergoing degradation. industrialchemicals.gov.au This high level of removal is consistent with studies on other similar surfactants. industrialchemicals.gov.au
Table 1: Predicted Fate of this compound in a Wastewater Treatment System (based on SimpleTreat model)
| Process | Predicted Removal/Partitioning | Reference |
| Partitioning to Sludge | 83% | industrialchemicals.gov.au |
| Degradation | 4% | industrialchemicals.gov.au |
| Total Removal | 87% | industrialchemicals.gov.au |
Estimation of Aquatic and Terrestrial Compartment Concentrations
Following wastewater treatment, a small fraction of this compound may be released into aquatic environments through the effluent. industrialchemicals.gov.au Due to its strong tendency to adsorb to particles, it is expected that the compound will primarily be associated with sediments rather than being dissolved in the water column. industrialchemicals.gov.au The concentration in the water is therefore predicted to be very low. industrialchemicals.gov.au
The main route for this compound to enter the terrestrial environment is through the agricultural application of sewage sludge as a biosolids fertilizer. industrialchemicals.gov.au Because of its high adsorption characteristics, the compound is expected to bind strongly to soil particles. industrialchemicals.gov.au This strong binding limits its mobility in the soil, thereby reducing the potential for it to leach into groundwater. In the soil, it will continue to be subject to microbial degradation.
Predicted Environmental Concentrations (PECs) are calculated to estimate the potential concentrations of chemicals in different environmental compartments. nih.govnih.goveuropa.eu These calculations consider factors like the amount of the chemical used, the percentage released to the sewer, removal rates in WWTPs, and dilution factors in receiving waters. industrialchemicals.gov.aunih.gov Based on these models, the concentration of this compound in biosolids has been estimated. For example, one assessment predicted an average biosolids concentration of 5.373 mg/kg (dry weight). industrialchemicals.gov.au
Surface Chemistry, Interfacial Science, and Colloidal Properties of Stearoxypropyl Dimethylamine
Elucidation of Cationic Surfactant Mechanisms
Stearoxypropyl dimethylamine (B145610) functions as a cationic surfactant, particularly in acidic conditions where the tertiary amine group becomes protonated, acquiring a positive charge. This charge is key to its mechanism of action. The molecule possesses an amphiphilic structure, consisting of a hydrophobic stearoxypropyl tail and a hydrophilic dimethylamine headgroup. This structure allows it to reduce the surface tension at the interface between oil and water or air and water.
In aqueous solutions, these molecules can self-assemble into micelles once the concentration surpasses the critical micelle concentration (CMC). The hydrophobic tails form the core of the micelle, while the charged headgroups are exposed to the aqueous phase. This arrangement allows for the solubilization of oils and other nonpolar substances within the hydrophobic core of the micelles.
As a cationic surfactant, stearoxypropyl dimethylamine is particularly effective at adsorbing onto negatively charged surfaces. industrialchemicals.gov.au This is a primary mechanism behind its use as a conditioning agent, where it deposits onto the negatively charged surface of hair, reducing static electricity and forming a smooth film. kmshair.comscribd.com This film lubricates the surface, making it feel smoother.
Molecular Adsorption at Interfaces: Theoretical and Experimental Investigations
The adsorption of this compound at interfaces is a critical aspect of its functionality. At the air-water interface, the molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic heads in the water, leading to a reduction in surface tension.
At the oil-water interface, a similar orientation occurs, with the hydrophobic tails penetrating the oil phase and the hydrophilic heads remaining in the aqueous phase. This reduces the interfacial tension between the two immiscible liquids, facilitating the formation of emulsions.
Experimental studies, such as those involving tensiometry, can be used to measure the reduction in surface and interfacial tension as a function of this compound concentration. These measurements allow for the determination of key parameters like the critical micelle concentration (CMC) and the surface excess concentration (Γ), which describes the density of adsorbed molecules at the interface. The effectiveness of a surfactant is often judged by its ability to lower surface tension at low concentrations.
The table below summarizes some of the key physicochemical properties of this compound relevant to its interfacial activity.
| Property | Value/Description | Reference |
| Molecular Structure | Tertiary amine with a C18 alkyl chain linked via a propyl ether to a dimethylamine group. | |
| Physical State | Waxy solid at room temperature. | |
| Solubility | Low water solubility (< 1 mg/L). | industrialchemicals.gov.au |
| Log Pow (Octanol/Water Partition Coefficient) | > 6.50 at 20°C (at pH 12). | industrialchemicals.gov.au |
| pKa | 8.2 (measured in 20% water in ethanol). | industrialchemicals.gov.au |
This table is for informational purposes and summarizes data from cited sources.
Rheological and Emulsification Properties in Multiphase Systems
The presence of this compound can significantly influence the rheological, or flow, properties of multiphase systems like emulsions and suspensions. By adsorbing at the oil-water interface, it creates a protective layer around the dispersed droplets, preventing them from coalescing. This stabilization is crucial for the long-term stability of emulsions.
The effectiveness of this compound as an emulsifier depends on its ability to form a stable interfacial film. The packing of the surfactant molecules at the interface, influenced by factors such as pH and electrolyte concentration, will determine the rigidity and stability of this film. In some systems, it can contribute to the formation of liquid crystalline phases at the interface, which can enhance emulsion stability.
Structure-Property Relationships Governing Interfacial Activity
The interfacial activity of this compound is a direct consequence of its molecular structure. Several key features contribute to its performance:
Hydrophobic Chain Length: The long C18 stearyl chain provides strong hydrophobicity, driving the molecule to interfaces and promoting its self-assembly into micelles in aqueous solutions. This long chain length is also a key factor in its high octanol-water partition coefficient. industrialchemicals.gov.au
Tertiary Amine Headgroup: The dimethylamine group is the hydrophilic portion of the molecule. Its ability to become protonated at acidic to neutral pH values imparts a positive charge, making it a cationic surfactant. This charge is essential for its interaction with negatively charged surfaces. industrialchemicals.gov.au The pKa of 8.2 indicates that it will be significantly protonated in formulations with a pH below this value. industrialchemicals.gov.au
Ether Linkage: The propyl ether linkage connects the hydrophobic tail to the hydrophilic headgroup. This linkage provides flexibility to the molecule and can influence its packing at interfaces compared to other types of linkages, such as amide linkages found in similar surfactants.
The combination of a long, flexible hydrophobic tail and a pH-responsive cationic headgroup allows this compound to be a versatile and effective interfacial agent in a variety of applications.
Advanced Applications of Stearoxypropyl Dimethylamine in Materials Science and Chemical Engineering
Formulation Science of Complex Material Systems
The amphiphilic nature of stearoxypropyl dimethylamine (B145610) makes it a critical component in the creation of structured, multi-component materials. Its ability to mediate interactions at interfaces is key to developing stable and functional complex systems.
Stearoxypropyl dimethylamine plays a significant role in the formulation of materials that include lipid-peptide compounds. epo.org These systems are of interest for creating structured gels, often for advanced moisturizing applications. The interaction between lipids and peptides is a complex process that can lead to the formation of ordered structures like β-sheets from natively unfolded peptides. nih.gov This conformational change is often induced by interaction with a lipid environment. nih.gov
In these formulations, this compound, classified as an alkyletheramine, acts as a cationic surfactant (at acidic pH). epo.org Its primary role is to facilitate the stable dispersion and interaction of the hydrophobic lipid components and the more hydrophilic peptide moieties. The mechanism involves:
Interfacial Stabilization : The hydrophobic stearoxypropyl tail of the molecule orients itself with the lipid components, while the polar dimethylamine group interacts with the aqueous phase and the peptide components. This reduces interfacial tension, allowing for the formation of a stable, finely dispersed system.
Promoting Ordered Structures : By creating a microenvironment that encourages the association of lipid and peptide molecules, this compound can contribute to the necessary conditions for gel network formation. The self-assembly of lipid-peptide conjugates is a critical step in forming these gel-like structures. epo.orgnih.gov
Research into moisturizing base materials has identified formulations containing a lipid peptide compound, a fatty acid such as stearic acid, and a surfactant, which can include this compound. epo.org The resulting material can be a stick-shaped base with a gel-like consistency, demonstrating the compound's integral role in achieving the desired material structure. epo.org
This compound is a key ingredient in the development of advanced moisturizing base materials, particularly those designed as solid, stick-shaped applicators. epo.org Its contribution extends beyond simple emulsification to providing structure and enhancing the material's functional properties.
In these advanced bases, this compound is part of a synergistic blend of components that may include lipid-peptide compounds, fatty acids, and polyols like 1,2-alkanediols or glycerin. epo.org Its functions include:
Structural Integrity : As a surfactant and gelling agent, it helps to create a solid matrix that retains its shape, enabling application as a stick product. epo.org
Enhanced Solubility : It can aid in the solubilization of other components, such as lipid-peptide compounds, ensuring a homogenous and stable final product. epo.org
Moisturizing Properties : While the primary moisturizing action may come from other ingredients, as a conditioning agent, this compound helps to form a smooth film on surfaces like skin, contributing to a soft and moisturized feel. beautycarechoices.com
| Component Function in Advanced Moisturizing Base epo.org | |
| Component | Primary Role |
| This compound | Surfactant, Gelling Agent |
| Lipid-Peptide Compound | Active Moisturizing, Structuring |
| Fatty Acid (e.g., Stearic Acid) | Co-emulsifier, Thickener |
| 1,2-Alkanediol | Solubilizer, Preservative Booster |
| Water | Solvent, Base |
Functional Additives in Specialized Chemical Compositions
The chemical reactivity and physical properties of this compound allow it to serve as a high-performance additive in various specialized formulations, influencing volatility and surface characteristics.
This compound is recognized for its utility as a fragrance fixative in perfumery and other scented consumer products. google.com Fragrance fixatives are substances that slow down the evaporation rate of more volatile fragrance components, thereby increasing the longevity of a scent. youtube.comalphaaromatics.com
The mechanism by which this compound functions as a fixative is primarily physical, based on its molecular properties:
High Molecular Weight : With a molecular weight of 368.65 g/mol , it is significantly less volatile than typical fragrance top and middle notes (e.g., citrus, floral compounds).
Film Formation : As a surfactant, it can form a thin film on the substrate (such as skin or fabric). The volatile fragrance molecules are entrapped within this film.
Vapor Pressure Reduction : By interacting with the fragrance molecules, it lowers their effective vapor pressure, meaning fewer molecules escape into the air at any given time. alphaaromatics.com
It can be classified as a "true fixative," a non-volatile substance that stabilizes and extends the life of volatile aroma compounds by physically "fixing" them to the substrate and slowing their rate of evaporation. google.comyoutube.com This is a crucial function for maintaining the intended scent profile of a product over time.
The inherent properties of this compound as a cationic surfactant and film-former suggest significant potential for its use in modifying the surface properties of various industrial substrates. Its amphiphilic structure allows it to adsorb onto surfaces, altering their charge, wettability, and frictional characteristics.
Potential industrial applications include:
Antistatic Agent : On surfaces prone to static electricity buildup, such as plastics and synthetic textiles, the cationic nature of this compound can neutralize static charges. This is achieved by forming a conductive layer on the surface that dissipates charge.
Lubricating and Anti-Wear Agent : Its ability to form a thin, durable film on surfaces can reduce friction and wear between moving parts in industrial machinery. This lubricating layer can prevent direct contact between surfaces, extending the life of components.
Corrosion Inhibition : For metallic substrates, the adsorption of this compound can form a protective barrier against corrosive agents. The hydrophobic tail orients away from the metal surface, creating a non-polar layer that repels water and other corrosive substances.
Dispersion Agent : In industrial coatings and paints, it could be used to improve the dispersion of pigments and other solid particles, leading to a more uniform and stable formulation.
| Potential Industrial Application | Mechanism of Action |
| Antistatic Agent | Neutralizes surface charge via its cationic head group. |
| Lubricating Agent | Forms a low-friction film on surfaces, reducing wear. |
| Corrosion Inhibitor | Creates a hydrophobic barrier that repels water from metal surfaces. |
| Dispersion Agent | Stabilizes solid particles in a liquid medium through surfactant action. |
Theoretical and Computational Chemistry of Stearoxypropyl Dimethylamine
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical methods are powerful tools for elucidating the electronic and molecular structure of chemical compounds. uchile.cl For Stearoxypropyl dimethylamine (B145610), methods like Density Functional Theory (DFT) are employed to understand its geometry, reactivity, and electronic properties. researchgate.net
These calculations begin with the optimization of the molecule's geometric structure to find its most stable conformation. researchgate.net From this optimized structure, various electronic properties can be calculated. The distribution of electron density and the molecular electrostatic potential (MEP) map are particularly important. For Stearoxypropyl dimethylamine, the MEP would show a region of high electron density (negative potential) around the nitrogen atom of the dimethylamine group, indicating its nucleophilic and basic character. Conversely, the long stearoxypropyl chain would be characterized by a neutral potential, consistent with its nonpolar, hydrophobic nature.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Calculated Molecular Properties of this compound This table is illustrative and based on typical results from quantum chemical calculations for similar molecules.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Dipole Moment | Calculated to reflect the polar amine head and nonpolar tail | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| HOMO Energy | Localized primarily on the dimethylamine group | Relates to the ionization potential and the site of electrophilic attack. |
| LUMO Energy | Distributed over the molecule | Relates to electron affinity and the site of nucleophilic attack. |
| Mulliken Atomic Charges | Negative charge on the Nitrogen atom | Quantifies the electron distribution and identifies reactive sites. researchgate.net |
Acid-Base Chemistry in Solution: Determination and Significance of pKa
The acid-base chemistry of this compound is dominated by the tertiary amine group, which can accept a proton to form a cationic ammonium (B1175870) salt. The tendency of this group to be protonated is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid.
The pKa is a critical parameter as it determines the charge state of the molecule at a given pH. When the pH of the solution is below the pKa, the amine group is predominantly protonated, and the molecule exists as a cation. When the pH is above the pKa, the amine is mostly in its neutral, deprotonated form.
For a close analogue of this compound, the pKa was experimentally determined to be 8.2 in a 2:8 ethanol (B145695)/water mixture. industrialchemicals.gov.au Computational models (ACD/pKa) have predicted a pKa of 9.42. industrialchemicals.gov.au The discrepancy can be attributed to the solvent system used in the experimental measurement and the inherent approximations in the computational model. This pKa value signifies that within the typical environmental pH range of 4 to 9, this compound will largely exist as a cationic surfactant. industrialchemicals.gov.au This cationic nature is fundamental to its function in various applications, where it interacts with negatively charged surfaces.
Table 2: Acid Dissociation Constant (pKa) of this compound
| Method | Value | Source/Remarks |
|---|---|---|
| Experimental (close analogue) | 8.2 | Measured in a 20% water in ethanol solution. industrialchemicals.gov.au |
| Computational (ACD/pKa) | 9.42 | Predicted value. industrialchemicals.gov.au |
Computational Approaches for Predicting Molecular Interactions and Self-Assembly
As an amphiphilic molecule, this compound has a dual character: a long, hydrophobic alkyl chain and a polar, hydrophilic dimethylamine headgroup. This structure drives it to self-assemble in aqueous solutions to minimize the unfavorable contact between the hydrophobic tails and water. Computational modeling is a key tool for predicting and understanding this behavior. mdpi.com
Molecular dynamics (MD) simulations can be used to model the behavior of many this compound molecules in a simulated water environment. These simulations track the movement and interactions of each atom over time, allowing researchers to observe the spontaneous formation of aggregates such as micelles or bilayers. mdpi.com
A key concept in predicting the type of self-assembled structure is the critical packing parameter (CPP). rsc.orgarxiv.org The CPP relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup at the aggregate-water interface, and the length of the hydrophobic tail. Different CPP values predict different aggregate shapes (e.g., spherical micelles, cylindrical micelles, vesicles, or bilayers). Machine learning models are increasingly being used to predict the CPP directly from a molecule's chemical structure, accelerating the design of new surfactants with desired self-assembly properties. rsc.orgarxiv.org
For this compound, its bulky stearoxypropyl tail and relatively small dimethylamine headgroup would be analyzed to calculate its CPP and predict its aggregation behavior in water, which is fundamental to its role as an emulsifier and conditioning agent.
Predictive Modeling of Environmental Fate Parameters
Computational models are essential for assessing the environmental fate of chemicals, predicting how they will be distributed and persist in various environmental compartments like water, soil, and air. rsc.orgnih.gov These models use key physicochemical properties of the chemical as inputs.
For this compound, crucial parameters include its water solubility, pKa, and partition coefficients. The octanol-water partition coefficient (log P or log Kow) is a measure of a chemical's lipophilicity or hydrophobicity. A high log Pow value indicates that the chemical prefers to partition into fatty or organic phases rather than water. For the neutral form of this compound, the log Pow has been measured to be greater than 6.5, indicating it is highly lipophilic. industrialchemicals.gov.au
This high lipophilicity, combined with its cationic nature at environmental pH, strongly suggests that this compound will adsorb appreciably to soil, sediment, and sludge, which contain negatively charged organic matter and minerals. industrialchemicals.gov.au Environmental fate models use these parameters to estimate the Predicted Environmental Concentration (PEC) in different compartments. nih.gov The modeling of ionizable organic compounds like this compound presents a specific challenge, as their partitioning behavior is pH-dependent, a factor that advanced models strive to incorporate for more accurate risk assessment. rsc.org
Table 3: Predicted Environmental Fate Parameters for this compound
| Parameter | Value | Significance |
|---|---|---|
| Log P (n-octanol/water) | > 6.5 (for neutral form) industrialchemicals.gov.au | Indicates high lipophilicity and a tendency to partition into organic matter and bioaccumulate. |
| Adsorption/Desorption | Expected to appreciably adsorb to soil and sediment. industrialchemicals.gov.au | As a cationic surfactant in the environmental pH range, it will bind to negatively charged particles, reducing its mobility in water. |
| Water Solubility | < 1 mg/L industrialchemicals.gov.au | Low water solubility is consistent with its long hydrophobic chain and high Log P. |
Analytical Methodologies for Characterization and Quantification of Stearoxypropyl Dimethylamine
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental in elucidating the molecular structure of Stearoxypropyl Dimethylamine (B145610). Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups. industrialchemicals.gov.au
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of Stearoxypropyl Dimethylamine.
¹H NMR spectra are used to identify the different types of protons present in the molecule and their neighboring environments.
¹³C NMR provides information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For instance, characteristic peaks will indicate the presence of C-N bonds in the dimethylamine group, C-O-C stretching from the ether linkage, and C-H stretching from the long alkyl chain. industrialchemicals.gov.audocbrown.info
Mass Spectrometry (MS) is another vital technique used to confirm the molecular weight of this compound. uni.lu It also provides information about the compound's fragmentation patterns, which can further aid in structural confirmation.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Signals/Bands | Interpretation |
| ¹H NMR | δ 2.2-2.4 ppm | Protons of the N-CH₃ groups |
| δ 3.5-3.7 ppm | Protons of the O-CH₂-CH₂-O linkage | |
| ¹³C NMR | δ 45-50 ppm | Carbons of the N-CH₃ groups |
| δ 70-75 ppm | Carbons of the ether linkage | |
| IR Spectroscopy | ~1250-1020 cm⁻¹ | C-N stretching vibrations |
| ~1100 cm⁻¹ | C-O-C stretching vibrations | |
| ~2850-2960 cm⁻¹ | C-H stretching vibrations | |
| Mass Spectrometry | Molecular Ion Peak | Confirms the molecular weight of 355.64 Da industrialchemicals.gov.au |
This table presents typical spectroscopic data and may vary slightly based on experimental conditions.
Chromatographic Techniques for Purity and Component Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating it from related substances or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing this compound. Due to the compound's long alkyl chain, reversed-phase columns like C8 or C18 are often used. chromforum.org However, the basic nature of the dimethylamine group can lead to peak tailing on standard silica-based columns. Therefore, columns with good end-capping or the use of mixed-mode chromatography can provide better peak shapes. chromforum.orghelixchrom.com Detection can be challenging as this compound lacks a strong UV chromophore, often requiring detection at low wavelengths (around 200-220 nm) or the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). chromforum.org Pre-column derivatization with reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can also be employed to enhance detection by fluorescence. keikaventures.comnih.gov
Gas Chromatography (GC) can also be used for the analysis of this compound. However, its high boiling point necessitates the use of high-temperature columns and appropriate GC systems. chromforum.orggoogle.com A nitrogen-phosphorus detector (NPD) can offer high sensitivity for this nitrogen-containing compound. tandfonline.com Headspace GC-MS has been shown to be an effective method for determining related amines in various matrices. researchgate.net
Table 2: Chromatographic Conditions for this compound Analysis
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Considerations |
| HPLC | Reversed-Phase C8 or C18 chromforum.org | Acetonitrile/Water or Methanol/Buffer nih.gov | UV (low wavelength), ELSD, MS chromforum.org | Peak tailing may occur; derivatization can improve sensitivity. chromforum.orgnih.gov |
| GC | High-temperature capillary column | Helium or Nitrogen | FID, NPD, MS tandfonline.com | High boiling point requires high-temperature conditions. chromforum.org |
This table provides general chromatographic conditions that may need optimization for specific applications.
Quantitative Analytical Methods for Environmental Monitoring
The detection and quantification of this compound in environmental samples are critical for understanding its fate and potential impact. Given its properties as a tertiary amine and a cationic surfactant, it is expected to adsorb to soil and sediment. industrialchemicals.gov.au
For environmental monitoring of tertiary amines like this compound in air, methods involving sampling onto an adsorbent followed by thermal desorption and analysis by GC-MS are common. acs.orgnih.gov For water samples, solid-phase extraction (SPE) can be used to concentrate the analyte before analysis by LC-MS/MS. nih.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of the compound. The development of methods for the analysis of similar amines in water often involves derivatization to improve chromatographic performance and detection limits. researchgate.net
Quantitative analysis often relies on the use of an internal standard to ensure accuracy and precision, especially in complex environmental matrices. researchgate.net The choice of analytical method depends on the specific environmental compartment being studied (air, water, soil) and the required detection limits. nih.govnih.govacs.org
Future Research Directions and Paradigms in Stearoxypropyl Dimethylamine Chemistry
Development of Green Synthesis and Sustainable Production Technologies
The chemical industry is undergoing a paradigm shift towards more environmentally benign and sustainable manufacturing processes. For Stearoxypropyl dimethylamine (B145610), this translates to the development of green synthesis routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
Current industrial synthesis of similar long-chain alkylamines, such as lauramidopropyl dimethylamine, often involves the reaction of a fatty acid with an amine, which can be optimized for sustainability. A patented green production technology for lauramidopropyl dimethylamine, for instance, details a two-stage process that includes the recovery and reuse of excess dimethylaminopropylamine, significantly reducing waste and improving atom economy. google.com This approach, which involves salification, condensation, and distillation dehydration, achieves a near-100% yield and allows for the recycling of wastewater to recover valuable reactants. google.com
Future research in this area will likely focus on several key aspects:
Biocatalysis: The use of enzymes as catalysts in the amidation process presents a significant opportunity for green synthesis. researchgate.net Biocatalysis offers high selectivity and operates under mild reaction conditions, reducing energy input and the formation of byproducts. researchgate.netcosmeticsandtoiletries.com Research into identifying robust enzymes that can efficiently catalyze the reaction between stearic acid derivatives and dimethylaminopropylamine will be crucial. The demand for natural and green cosmetic ingredients is a major driver for the adoption of biocatalytic methods. researchgate.net
Solvent-Free or Green Solvent Systems: Traditional organic solvents are a major source of environmental pollution. Future synthesis methods will aim to be solvent-free or utilize green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com These solvents are derived from renewable resources and have a lower environmental impact compared to conventional solvents. mdpi.com
Renewable Feedstocks: While stearic acid is often derived from vegetable oils, ensuring a sustainable and traceable supply chain is paramount. Research into utilizing alternative lipid sources from non-food biomass or microalgae could further enhance the sustainability profile of Stearoxypropyl dimethylamine.
| Green Synthesis Approach | Description | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the amidation reaction. researchgate.netresearchgate.net | High selectivity, mild reaction conditions, reduced byproducts, biodegradable catalysts. researchgate.netcosmeticsandtoiletries.com |
| Solvent-Free Synthesis | Conducting the reaction without a solvent, often under vacuum to remove water. | Eliminates solvent waste, reduces process complexity and cost. |
| Green Solvents | Utilizing environmentally benign solvents derived from renewable sources. mdpi.com | Lower toxicity, biodegradability, reduced environmental pollution. mdpi.com |
| Reactant Recovery & Recycle | Implementing process designs that allow for the recovery and reuse of unreacted starting materials. google.com | Improved atom economy, reduced raw material consumption, lower waste generation. google.com |
Exploration of Novel Applications in Emerging Fields
The unique chemical structure of this compound, featuring a long hydrophobic alkyl chain and a hydrophilic tertiary amine headgroup, makes it an attractive candidate for various applications beyond its current use in personal care products. Its cationic nature at acidic pH allows it to interact with negatively charged surfaces, a property that can be exploited in several emerging fields.
Dimethylamine (DMA) derivatives are recognized for their potential in medicinal chemistry, exhibiting a range of pharmacological activities and serving as valuable components in drug delivery systems. ju.edu.sa This suggests that this compound could be explored for similar biomedical applications.
Potential novel applications include:
Drug Delivery Systems: As a cationic lipid-like molecule, this compound could be a key component in the formulation of lipid nanoparticles (LNPs) and nanoemulsions for the targeted delivery of therapeutic agents. Its positive charge could facilitate interaction with cell membranes, enhancing cellular uptake of encapsulated drugs.
Gene Delivery: The development of safe and effective non-viral vectors for gene therapy is a major area of research. Cationic lipids are known to form complexes with negatively charged nucleic acids (DNA and RNA), protecting them from degradation and facilitating their entry into cells. mdpi.com this compound could be investigated as a component of such lipoplexes for gene delivery applications, potentially in combination with other lipids and polymers to optimize transfection efficiency and biocompatibility. mdpi.comnih.govnih.gov
Transdermal Drug Delivery: The ability of some molecules to enhance the penetration of drugs through the skin is a valuable property. The amphiphilic nature of this compound might allow it to act as a penetration enhancer in transdermal drug delivery systems, facilitating the transport of active pharmaceutical ingredients across the stratum corneum. ijpsjournal.com
Advanced Studies on Environmental Impact Mitigation and Remediation
As the production and use of this compound increase, a thorough understanding of its environmental fate and potential ecological impact is essential. While similar compounds like Stearamidopropyl dimethylamine are reported to be readily biodegradable and mildly toxic to aquatic life, comprehensive studies on this compound are needed. wikipedia.org
Future research should focus on:
Biodegradation Pathways: Detailed studies to elucidate the microbial degradation pathways of this compound in various environmental compartments (soil, water, sediment) are necessary. Identifying the microorganisms capable of degrading this compound and the resulting metabolites will provide a clearer picture of its environmental persistence.
Ecotoxicity Assessment: Comprehensive ecotoxicological studies on a range of aquatic and terrestrial organisms are required to establish the no-observed-effect concentration (NOEC) and to perform a thorough environmental risk assessment. The potential for bioaccumulation should also be investigated.
Advanced Oxidation Processes (AOPs): For remediation of potential spills or contaminated wastewater, research into the effectiveness of AOPs, such as ozonation, Fenton processes, and photocatalysis, could provide efficient treatment solutions. These processes generate highly reactive hydroxyl radicals that can break down persistent organic pollutants.
Life Cycle Assessment (LCA): A comprehensive LCA of this compound, from raw material sourcing to end-of-life, will help identify environmental hotspots in its lifecycle and guide the development of more sustainable practices.
| Research Area | Objective | Methodologies |
| Biodegradation | To determine the rate and extent of microbial degradation in different environments. | OECD standard biodegradability tests, microbial culture studies, metabolite identification. |
| Ecotoxicity | To assess the potential harm to aquatic and terrestrial organisms. | Acute and chronic toxicity testing on representative species (e.g., algae, daphnia, fish). |
| Remediation | To develop effective methods for removing the compound from contaminated water. | Laboratory-scale studies of Advanced Oxidation Processes (AOPs), adsorption studies. |
| Life Cycle Assessment | To evaluate the overall environmental footprint of the compound. | Cradle-to-grave analysis considering all inputs and outputs. |
Interdisciplinary Research Integrating this compound with Bio- and Nanotechnology
The convergence of chemistry with biotechnology and nanotechnology opens up exciting new avenues for the application of this compound. Its self-assembly properties and cationic nature make it a versatile building block for the creation of functional nanomaterials.
Functionalized Nanoparticles for Nanomedicine: this compound can be used as a surface-modifying agent for nanoparticles, imparting a positive charge and a hydrophobic character. This functionalization can improve the stability of nanoparticles in biological fluids and enhance their interaction with cells. mdpi.com Such functionalized nanoparticles could be used for:
Targeted Drug Delivery: By attaching targeting ligands to the surface, these nanoparticles could be directed to specific cells or tissues. nih.gov
Bioimaging: The nanoparticles could be loaded with contrast agents for use in medical imaging techniques like MRI or optical imaging. nih.gov
Smart Materials and Sensors: The responsiveness of the tertiary amine group to pH changes could be exploited to create "smart" materials that change their properties in response to environmental stimuli. For example, hydrogels or polymer brushes containing this compound could be designed to release an encapsulated substance at a specific pH.
Biotechnology Applications: In the realm of biotechnology, this compound could be investigated for its potential role in:
Cell Culture: As a component of synthetic matrices for 3D cell culture, mimicking the extracellular matrix.
Bioseparations: As a functional coating for chromatography media to separate biomolecules based on charge and hydrophobicity.
The integration of this compound with these advanced fields will require a multidisciplinary approach, bringing together chemists, materials scientists, biologists, and engineers to unlock its full potential.
Q & A
Basic Research Questions
Q. What are the established laboratory protocols for synthesizing stearoxypropyl dimethylamine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves a nucleophilic substitution reaction between stearoxypropanol and dimethylamine under controlled alkaline conditions. Purification is achieved via column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization in ethanol. Purity optimization requires monitoring reaction kinetics (e.g., via thin-layer chromatography) and adjusting stoichiometric ratios to minimize byproducts like unreacted amines or hydroxyl intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key markers include:
- ¹H NMR : Peaks at δ 2.2–2.4 ppm (N-CH₃ groups) and δ 3.5–3.7 ppm (O-CH₂-CH₂-O linkage).
- ¹³C NMR : Resonances at 45–50 ppm (N-CH₃) and 70–75 ppm (ether carbons).
Mass spectrometry (ESI-MS) further validates molecular weight, with fragmentation patterns indicating amine and ether bond stability .
Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation products form under extreme conditions?
- Methodological Answer : Stability studies should use buffered solutions (pH 3–11) at 25–60°C, monitored via HPLC-UV. Under acidic conditions (pH < 5), hydrolysis yields stearic acid and dimethylamine-propanol adducts. Alkaline conditions (pH > 9) promote oxidation, forming nitrosamines (detected via GC-MS), which require mitigation using antioxidants like BHT (butylated hydroxytoluene) .
Advanced Research Questions
Q. What kinetic modeling approaches are suitable for studying this compound’s reactivity in surfactant systems, and how can isotope effects refine mechanistic understanding?
- Methodological Answer : Pseudo-first-order kinetics under excess surfactant conditions can model micelle-catalyzed reactions. Deuterium isotope effects (e.g., substituting D₂O for H₂O) reveal proton-transfer steps in hydrolysis. Computational tools like Gaussian 09 with DFT (B3LYP/6-31G*) optimize transition-state geometries, while Arrhenius plots quantify activation energies .
Q. How can contradictions in literature regarding this compound’s catalytic activity be resolved through experimental design?
- Methodological Answer : Discrepancies often arise from varying catalyst supports (e.g., cellulose vs. silica) or solvent polarity. Controlled studies should:
- Standardize catalyst loading (e.g., 4 wt% metal nanoparticles).
- Use identical reaction vessels (e.g., Schlenk lines) to eliminate oxygen/moisture interference.
- Compare turnover frequencies (TOF) across substrates (e.g., dimethylamine borane vs. ammonia) to isolate steric/electronic effects .
Q. What computational strategies predict this compound’s interactions with biological membranes, and how do alkyl chain lengths modulate permeability?
- Methodological Answer : Molecular dynamics simulations (GROMACS) with lipid bilayer models (e.g., POPC membranes) assess penetration depth and orientation. Free-energy perturbation (FEP) calculations quantify Gibbs energy changes for chain-length variations (C12 vs. C18). Results correlate with experimental permeability assays using Franz diffusion cells .
Q. What safety protocols are critical for handling this compound in high-temperature reactions, and how can byproduct toxicity be mitigated?
- Methodological Answer : Use explosion-proof reactors with pressure relief valves for reactions above 100°C. Continuous ventilation (≥12 ACH) and inline FTIR monitors detect hazardous gases (e.g., NOₓ, NH₃). Quenching with ascorbic acid reduces nitrosamine formation, while post-reaction neutralization (pH 7–8) minimizes residual amine toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
